N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-22-19-10-7-17(14-16(19)6-11-20(22)23)21-27(24,25)13-12-15-4-8-18(26-2)9-5-15/h4-5,7-10,14,21H,3,6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWESNZKZFYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Intramolecular α-Amidoalkylation
Adapted from Manolov et al., this method uses microwave-assisted cyclization with a SiO₂/PPA (polyphosphoric acid on silica) catalyst:
Procedure :
- Starting material : 6-Nitro-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline (prepared via Friedländer synthesis).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Cyclization : Microwave irradiation (100°C, 1200 W, 60 min) in toluene with SiO₂/PPA achieves 85–92% yield.
Advantages :
- Reduced reaction time (1 hr vs. 8–24 hrs conventionally).
- Catalyst recyclability (SiO₂/PPA reused ≥5 times without yield loss).
Knoevenagel/Aza-Wittig Cascade Reaction
Based on Beilstein Journal protocols, this approach constructs the tetrahydroquinoline ring:
Steps :
- Knoevenagel condensation : o-Azidobenzaldehyde reacts with ethyl acetoacetate to form a β-aryl-α,β-unsaturated ketone.
- Aza-Wittig reaction : Staudinger reaction with triphenylphosphine generates an iminophosphorane, which cyclizes to form the tetrahydroquinoline skeleton.
- Ethyl group introduction : Alkylation with ethyl iodide in DMF (K₂CO₃, 60°C).
Yield : 78–84% after purification.
Preparation of 2-(4-Methoxyphenyl)Ethane-1-Sulfonyl Chloride
The sulfonamide precursor is synthesized via sulfonation and chlorination:
Sulfonation of 2-(4-Methoxyphenyl)Ethane-1-Thiol
Procedure :
Alternative Route via Sodium Sulfinate
- Sulfinate formation : 2-(4-Methoxyphenyl)ethane-1-sulfinic acid sodium salt synthesized from sulfonyl chloride and NaHCO₃.
- Iodine-mediated coupling : Reacted with iodine (0.5 eq) in ethanol to activate the sulfinate.
Sulfonamide Coupling Strategies
The final step involves coupling the tetrahydroquinoline amine with the sulfonyl chloride:
Schotten-Baumann Reaction
Conditions :
Iodine-Catalyzed Coupling
Procedure :
- Reactants : Sodium 2-(4-methoxyphenyl)ethane-1-sulfinate (1 eq), tetrahydroquinoline amine (1 eq).
- Catalyst : I₂ (0.5 eq) in ethanol, RT, 3 hrs.
- Work-up : Extracted with ethyl acetate, dried (Na₂SO₄), purified via column chromatography (SiO₂, hexane/EtOAc).
Yield : 82%.
Comparative Analysis of Methods
| Parameter | Schotten-Baumann | Iodine-Mediated |
|---|---|---|
| Reaction Time | 2 hrs | 3 hrs |
| Temperature | 0°C | RT |
| Yield | 88% | 82% |
| Purification | Recrystallization | Column Chromatography |
| Scalability | >100 g | ≤50 g |
Key Observations :
- The Schotten-Baumann method offers higher yields and simpler purification.
- Iodine-mediated coupling eliminates sulfonyl chloride handling but requires chromatographic separation.
Optimization and Troubleshooting
Regioselectivity Enhancement
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Dichloromethane | None | 88 |
| THF | DMAP | 85 |
| Ethanol | SiO₂/PPA | 90 |
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activity, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Sulfonamides have been used to treat bacterial infections, and this compound may offer new avenues for drug development.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may also find applications in material science and catalysis.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide would likely involve interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Tetrahydroquinolinone Derivatives
- N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (PubChem entry): Structural Difference: Replaces the ethyl group with a methyl group and substitutes the 4-methoxyphenyl with a 4-methylphenyl moiety. The 4-methylphenyl group lacks the methoxy’s electron-donating effect, which may alter binding interactions in enzymatic targets .
- (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (): Structural Difference: Incorporates a chiral pyrrolidine-ethyl chain and a thiophene-carboximidamide group instead of the sulfonamide. Impact: The chiral center and heterocyclic thiophene may enhance stereoselective binding to targets like G-protein-coupled receptors.
Sulfonamide-Based Analogues
- N-Benzyl-2-(4-fluorophenyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (Compound 11, ): Structural Difference: Features a benzyl group and a 4-fluorophenyl substituent alongside the 4-methoxyphenyl-sulfonamide. The benzyl moiety increases hydrophobicity, which may affect pharmacokinetic profiles .
Methoxyphenyl-Containing Derivatives
- Benzothiazole Derivatives (EP3348550A1, ): Example: N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Structural Difference: Replaces the tetrahydroquinolinone core with a benzothiazole ring and substitutes sulfonamide with acetamide. Impact: The benzothiazole core may confer fluorescence properties or alter binding to tyrosine kinases.
Physicochemical Properties
- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than carboximidamides due to stronger S–N bonds, as seen in differential melting points across analogues .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydroquinoline moiety : Known for its presence in various natural products and pharmaceuticals.
- Sulfonamide group : Often associated with antibacterial properties.
- 4-Methoxyphenyl group : Enhances lipophilicity and may contribute to its biological activity.
The biological activity of this compound is believed to stem from its interaction with specific biological targets. Notable mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways and influencing cellular responses.
- Nucleic Acid Interaction : There is potential for binding to DNA or RNA, which could affect gene expression and protein synthesis.
Anticancer Properties
Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide exhibits significant anticancer properties. Various studies have shown:
- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating a capacity to inhibit growth effectively.
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| KB (Human Cervical) | 5 | |
| DLD (Colon Cancer) | 10 | |
| HepG2 (Liver Cancer) | 12 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : It has been evaluated against various bacterial strains, indicating effectiveness in inhibiting growth.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
Case Studies
- In Vitro Studies : A study involving various cancer cell lines demonstrated that the compound significantly reduced viability compared to untreated controls. The mechanism was linked to apoptosis induction.
- Animal Models : In vivo studies have shown that administration of the compound led to reduced tumor sizes in murine models of cancer. These findings support further investigation into its therapeutic potential.
Future Research Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure impact biological activity could lead to more potent derivatives.
| Modification | Expected Effect |
|---|---|
| Altering the sulfonamide group | Enhanced antibacterial activity |
| Modifying the tetrahydroquinoline core | Improved anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
